molecular formula C14H14FN3O2 B2983677 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1170252-59-1

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2983677
CAS RN: 1170252-59-1
M. Wt: 275.283
InChI Key: XOJVEJPGCCIXMA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF-24 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of derivatives related to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one and their biological evaluation, particularly as potential anticancer agents, has been a focal point of research. One study describes the design, synthesis, and evaluation of pyrazole derivatives, highlighting their inhibitory activity against topoisomerase IIα and in vitro cytotoxicity against cancerous cell lines, underlining the compound's relevance in anticancer research (Alam et al., 2016). Similarly, efforts in developing fluorinated pyrazole derivatives encompassing pyridyl 1,3,4-oxadiazole motifs for antimicrobial activity and cytotoxicity have been made, indicating the potential of these compounds in medicinal chemistry (Desai et al., 2016).

Chemical Sensing and Material Science

The compound's structural elements also facilitate its use in chemical sensing and materials science. For instance, the development of fluorescent pH sensors constructed from heteroatom-containing luminogens, which exhibit aggregation-induced emission (AIE), demonstrates the compound's utility in creating sensitive materials for pH detection and as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-5-3-10(15)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVEJPGCCIXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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